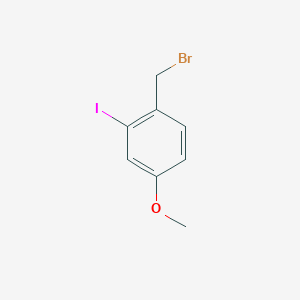

2-iodo-4-methoxybenzyl bromide

Description

Significance of Aryl Halides and Benzylic Halides as Synthetic Intermediates

Halogenated organic compounds, specifically aryl halides and benzylic halides, are pivotal intermediates in synthetic organic chemistry. Their utility stems from the reactivity of the carbon-halogen bond, which can be selectively targeted to form new carbon-carbon and carbon-heteroatom bonds.

Aryl halides , which feature a halogen atom directly attached to an aromatic ring, are indispensable precursors for a multitude of chemical transformations. hep.com.cnrsc.org They are particularly valued for their participation in transition metal-catalyzed cross-coupling reactions. Seminal reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations rely heavily on aryl halides (especially iodides and bromides) to create new bonds with remarkable efficiency and selectivity. chemicalbook.comgoogle.comacs.org The reactivity of the aryl halide is modulated by the nature of the halogen, with iodides generally being the most reactive, followed by bromides and then chlorides. rsc.org This differential reactivity allows for selective, sequential reactions on poly-halogenated aromatic systems. mdpi.com

Benzylic halides , characterized by a halogen atom attached to a carbon atom that is, in turn, bonded to an aromatic ring, possess a different and complementary mode of reactivity. kyoto-u.ac.jp The benzylic position is activated by the adjacent aromatic ring, which can stabilize radical, cationic, or anionic intermediates through resonance. masterorganicchemistry.com This activation makes benzylic halides highly susceptible to nucleophilic substitution reactions (via both S_N1 and S_N2 mechanisms) and elimination reactions. researchgate.netsigmaaldrich.com They serve as powerful electrophiles for introducing the benzyl (B1604629) moiety into a wide range of molecules, a common strategy in the synthesis of natural products and medicinal agents. kyoto-u.ac.jp

Contextualizing 2-Iodo-4-methoxybenzyl Bromide within Contemporary Organic Chemistry Research

This compound is a bifunctional molecule that embodies the dual reactivity profiles of both an aryl halide and a benzylic halide. This unique structural arrangement provides two distinct and orthogonal reactive sites within a single molecule, making it a highly strategic and versatile building block in multi-step syntheses.

The compound features:

An aryl iodide group, which is a prime substrate for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents (alkyl, alkenyl, aryl, alkynyl, amino groups, etc.) at the C-2 position of the benzene (B151609) ring.

A benzylic bromide group, which is a potent electrophile for nucleophilic substitution reactions. This site can be used to connect the molecule to substrates bearing nucleophilic functional groups like alcohols, amines, or thiols. smolecule.com

A methoxy (B1213986) group at the C-4 position, which is an electron-donating group. This group influences the electronic properties of the aromatic ring, affecting the reactivity of the aryl iodide and potentially stabilizing intermediates formed during reactions at the benzylic position. chemicalbook.com

The contemporary value of this compound lies in the potential for selective and sequential manipulation of its two reactive centers. A synthetic chemist can choose to first perform a cross-coupling reaction at the iodo-position while leaving the benzyl bromide intact, and then use the benzyl bromide for a subsequent substitution. Alternatively, the benzyl bromide can be reacted first, followed by a transformation at the aryl iodide site. This strategic flexibility allows for the efficient and controlled assembly of complex target molecules. Research on the related compound, 2-Iodo-N-(4-methoxybenzyl)benzamide, has demonstrated the feasibility of selectively addressing both the aryl iodide and the benzylic C-H bonds (related to the benzyl group) in electrochemical transformations, underscoring the synthetic potential of this substitution pattern. libretexts.org

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. While specific experimental data such as melting and boiling points are not widely reported in the literature, the key identifiers and calculated properties are established.

| Property | Value |

| CAS Number | 332124-25-1 |

| Molecular Formula | C₈H₈BrIO |

| Molecular Weight | 326.96 g/mol |

| Appearance | Not specified in literature |

| Melting Point | Not specified in literature |

| Boiling Point | Not specified in literature |

This table is generated based on available chemical database information. rsc.org

Synthesis and Reactivity

Synthesis

Electrophilic Aromatic Iodination: The first step would be the regioselective iodination of 4-methoxytoluene. The methoxy group is a strong activating group and an ortho, para-director. Since the para position is blocked by the methyl group, electrophilic attack is directed to the ortho position (C-2). Reagents such as iodine in the presence of an oxidizing agent (e.g., periodic acid) or iodine monochloride can achieve this transformation to yield 2-iodo-4-methoxytoluene. libretexts.orgrsc.org

Benzylic Bromination: The second step involves the free-radical bromination of the benzylic methyl group of 2-iodo-4-methoxytoluene. This reaction is typically carried out using N-bromosuccinimide (NBS) with a radical initiator (like AIBN or benzoyl peroxide) in a non-polar solvent such as carbon tetrachloride, under light or heat. masterorganicchemistry.com Care must be taken to ensure conditions favor radical substitution at the benzylic position over electrophilic addition to the activated aromatic ring. google.com

An alternative route could begin with (2-iodo-4-methoxyphenyl)methanol (B3039873), which can be converted to the target benzyl bromide using standard reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). rsc.org

Research Findings and Reactivity

The synthetic utility of this compound is rooted in the differential reactivity of its two carbon-halogen bonds.

Reactivity of the Benzylic Bromide: The C-Br bond at the benzylic position is the more labile of the two. It readily participates in nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the attachment of the 2-iodo-4-methoxybenzyl group to various molecular scaffolds.

Reactivity of the Aryl Iodide: The C-I bond on the aromatic ring is less reactive towards simple nucleophilic substitution but is highly reactive in palladium-catalyzed cross-coupling reactions. The high reactivity of aryl iodides in these transformations allows for the formation of new bonds under relatively mild conditions. rsc.org

Sequential Functionalization: The true synthetic power of this reagent is realized in sequential, one-pot, or multi-step reactions where each site is addressed in turn. mdpi.com For example, a Suzuki-Miyaura coupling could be performed to transform the aryl iodide into a biaryl system, followed by an S_N2 reaction with an amine at the benzylic bromide position to generate a complex, poly-functionalized molecule. This orthogonal reactivity minimizes the need for protecting groups and shortens synthetic sequences, which is a major goal in modern organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-iodo-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWMABQHIGGOFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CBr)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Iodo 4 Methoxybenzyl Bromide

Reactivity at the Benzylic Bromide Moiety

The carbon-bromine bond at the benzylic position is a primary site of reactivity, susceptible to nucleophilic attack. The reaction pathway is heavily influenced by the substituents on the aromatic ring, the nature of the nucleophile, and the solvent system employed. pearson.comchemistry.coach

Nucleophilic Substitution Reactions (SN1/SN2 Pathways) at Benzylic Carbons

Benzylic halides such as 2-iodo-4-methoxybenzyl bromide are unique in their ability to undergo nucleophilic substitution via both SN1 and SN2 mechanisms. brainly.comspcmc.ac.in Although it is a primary halide, which typically favors the SN2 pathway due to minimal steric hindrance, it can also form a resonance-stabilized benzylic carbocation, a key intermediate for the SN1 pathway. brainly.comucalgary.capearson.com

The SN2 mechanism involves a concerted, one-step process where a nucleophile attacks the benzylic carbon, leading to the simultaneous displacement of the bromide leaving group. chemistry.coach The transition state for this reaction is stabilized by the overlap of the p-orbitals of the benzene (B151609) ring. spcmc.ac.inyoutube.com In contrast, the SN1 mechanism is a two-step process initiated by the departure of the bromide ion to form a relatively stable benzylic carbocation. pearson.com This intermediate is stabilized by the delocalization of the positive charge into the aromatic π-system. spcmc.ac.in The choice between these pathways is often dictated by the reaction conditions. spcmc.ac.in Strong nucleophiles tend to promote the SN2 reaction, while conditions that favor carbocation formation, such as the use of a poor nucleophile or a highly ionizing solvent, will favor the SN1 mechanism. brainly.comspcmc.ac.in

| Feature | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Mechanism | Two-step process via a carbocation intermediate. pearson.com | One-step, concerted process with a single transition state. chemistry.coach |

| Rate Determining Step | Formation of the benzylic carbocation. | Nucleophilic attack on the substrate. |

| Intermediate Stability | Stabilized by resonance with the benzene ring. spcmc.ac.in | Transition state is stabilized by conjugation with the benzene ring. spcmc.ac.in |

| Favored by | Weak nucleophiles, polar protic solvents. brainly.comspcmc.ac.in | Strong nucleophiles, polar aprotic solvents. brainly.comspcmc.ac.in |

| Substrate Structure | Favored by substituents that stabilize a positive charge. | Sensitive to steric hindrance at the benzylic carbon. |

Influence of Ortho-Iodo and Para-Methoxy Substituents on Benzylic Reactivity

The substituents on the benzene ring have a profound impact on the reactivity of the benzylic bromide. The para-methoxy and ortho-iodo groups on this compound exert competing electronic and steric effects.

The para-methoxy group is a strong electron-donating group due to its resonance effect, which significantly stabilizes the benzylic carbocation intermediate. colorado.edu This stabilization accelerates the rate of SN1 reactions. colorado.eduedscl.in Studies on the solvolysis of para-methoxybenzyl bromide have shown a substantial rate enhancement, indicating a transition state with significant carbocation character. rsc.org This effect generally outweighs its inductive electron-withdrawing effect. colorado.edu

The ortho-iodo group , conversely, presents a more complex influence. Its large atomic radius introduces significant steric hindrance around the benzylic carbon, which can impede the backside attack required for an SN2 reaction. rsc.org Electronically, iodine is an electron-withdrawing group via induction, which would destabilize a developing positive charge on the benzylic carbon, thereby slowing down an SN1 reaction. In some palladium-catalyzed reactions, 2-iodo benzyl (B1604629) bromide has been observed to be unreactive or give low yields, an outcome attributed to the combined steric and electronic hindrance of the ortho-iodo substituent. rsc.org

| Substituent | Effect on SN1 Reactivity | Effect on SN2 Reactivity | Primary Reason |

|---|---|---|---|

| p-Methoxy | Strongly Activating | Slightly Activating/Neutral | Strong resonance stabilization of the carbocation and transition state. colorado.eduorganic-chemistry.org |

| o-Iodo | Deactivating | Deactivating | Inductive destabilization of the carbocation (SN1) and steric hindrance (SN2). rsc.org |

Solvent Effects on Benzylic Halide Reactivity and Transition State Character

The choice of solvent is critical in directing the reaction of benzylic halides toward a specific pathway. ias.ac.in The solvent's ability to stabilize the reactants and, more importantly, the transition state, determines the reaction rate and mechanism. ias.ac.in

Polar protic solvents , such as water and alcohols (e.g., methanol (B129727), ethanol), are effective at solvating both the leaving group (bromide anion) and the carbocation intermediate. This strong solvation stabilizes the highly polar, charge-separated transition state of the SN1 pathway, thus accelerating SN1 reactions. rsc.orgkoreascience.kr For substrates like 4-methoxybenzyl bromide, increasing the polarity of the solvent (e.g., by adding water to DMF) has been shown to enhance the reaction rate, suggesting a shift toward an SN1-like mechanism where the transition state has substantial carbocation character. rsc.org

Polar aprotic solvents , such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone, are also polar but lack acidic protons. They can effectively solvate cations but are less effective at solvating anions (the nucleophile). This leaves the nucleophile relatively "bare" and highly reactive, which favors the bimolecular SN2 pathway. ias.ac.in

Non-polar solvents are generally poor choices for nucleophilic substitution reactions of benzylic halides as they cannot effectively stabilize the charged intermediates or transition states involved in either mechanism.

| Solvent Class | Examples | Effect on SN1 Pathway | Effect on SN2 Pathway | Reason |

|---|---|---|---|---|

| Polar Protic | Water, Methanol, Ethanol | Strongly Favored | Disfavored | Stabilizes both carbocation intermediate and leaving group through H-bonding. rsc.orgkoreascience.kr |

| Polar Aprotic | DMF, DMSO, Acetone | Disfavored | Strongly Favored | Solvates cation but not the nucleophile, increasing nucleophile reactivity. ias.ac.in |

| Non-Polar | Hexane, Toluene (B28343), CCl₄ | Strongly Disfavored | Strongly Disfavored | Poor solvation of charged transition states and intermediates. |

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond on the aromatic ring provides a second, distinct site for chemical reactions, characteristic of iodoarenes. This functionality can be activated under various conditions to generate highly reactive intermediates. nih.gov

Oxidative Activation of Aryl-Iodine Bonds

The aryl-iodine (Ar-I) bond can be readily activated through oxidation. nih.govacs.org Compared to other aryl halides, the iodine atom has a relatively low oxidation potential, making iodoarenes particularly suitable for this type of transformation. nih.govacs.org The activation typically involves oxidizing the iodine(I) species to a hypervalent iodine(III) state, most commonly forming diaryliodonium salts. nih.govacs.org This can be achieved using various oxidizing agents, such as peracetic acid or Oxone, often in the presence of another arene. nih.gov These resulting diaryliodonium salts are powerful arylating agents, capable of transferring an aryl group to a wide range of nucleophiles under transition-metal-free conditions. nih.govacs.org

Generation and Trapping of Aryl Cations, Radicals, and Aryne Intermediates from Iodoarenes

Once activated, or under specific reaction conditions, the iodoarene moiety of this compound can serve as a precursor to several highly reactive intermediates. nih.govnih.gov

Aryl Cations and Radicals: Diaryliodonium salts, formed from the oxidative activation of the aryl iodide, can act as formal aryl cation synthons in reactions with nucleophiles. nih.govacs.org Alternatively, under photochemical, electrochemical, or certain base-promoted conditions, the Ar-I bond can undergo homolytic cleavage to generate aryl radicals. jiaolei.groupnih.govresearchgate.net These radical species are valuable for C-C and C-heteroatom bond-forming reactions. researchgate.net

Aryne Intermediates: The presence of a hydrogen atom on the carbon adjacent (ortho) to the iodo-substituent allows for the formation of an aryne intermediate, specifically 4-methoxy-2-(bromomethyl)benzyne. Aryne generation from ortho-iodoanisole derivatives is typically accomplished by treatment with a very strong base, such as lithium diisopropylamide (LDA), lithium 2,2,6,6-tetramethylpiperidide (LTMP), or potassium amide (KNH₂). nih.govacs.org The mechanism involves the deprotonation of the ortho-carbon to form an aryl anion, which then rapidly eliminates the iodide to form the highly strained and reactive benzyne (B1209423) triple bond. nih.gov This intermediate can then be trapped by a variety of nucleophiles or dienophiles. nih.govillinois.edu

| Reactive Intermediate | Typical Generation Conditions from Iodoarene | Key Precursor/State |

|---|---|---|

| Aryl Cation (Synthon) | Reaction of a diaryliodonium salt with a nucleophile. nih.govacs.org | Hypervalent Iodine(III) Species |

| Aryl Radical | Photochemical, electrochemical, or base-induced (e.g., tBuOK) single-electron transfer. jiaolei.groupnih.govresearchgate.net | Iodoarene |

| Aryne | Treatment of an o-haloarene with a strong, non-nucleophilic base (e.g., LDA, KNH₂). nih.govacs.org | Iodoarene with an adjacent proton |

Ligand Coupling Mechanisms in Hypervalent Iodine Chemistry

Hypervalent iodine compounds, particularly aryl-λ³-iodanes, are valuable reagents in organic synthesis, acting as electrophilic group-transfer agents. nih.gov The reactivity of these species is often characterized by ligand coupling, a process that occurs within the coordination sphere of the iodine atom. core.ac.uk In this mechanism, two ligands attached to the hypervalent iodine center form a new bond, while the iodine is reduced, typically from I(III) to I(I).

The process can be initiated by the oxidation of an aryl iodide to a high-valent λ³-iodane. chinesechemsoc.org This hypervalent intermediate can then undergo ligand exchange with a suitable nucleophile. chinesechemsoc.org The subsequent reductive elimination via ligand coupling is a key step that forms the desired product. scripps.edu This pathway is distinct from other potential reaction routes, such as those involving aryne intermediates, which can sometimes compete with ligand coupling, especially with electron-rich diaryliodonium salts. diva-portal.org

The general mechanism for ligand coupling on a hypervalent iodine atom can be summarized as follows:

Oxidation: The aryl iodide (Ar-I) is oxidized to a hypervalent iodine(III) species (Ar-I(X)₂), where X is a ligand, often derived from the oxidant or solvent.

Ligand Exchange: One of the ligands (X) on the iodine(III) center is replaced by a nucleophile (Nu⁻) to form a new intermediate, Ar-I(X)(Nu).

Reductive Elimination: The aryl group (Ar) and the nucleophile (Nu) couple, forming a new Ar-Nu bond and regenerating a stable aryl iodide (Ar-I) or another I(I) species.

This process is generally intramolecular, occurring within the coordination sphere of the iodine atom. core.ac.uk The efficiency and selectivity of the coupling can be influenced by the electronic properties of the ligands and the aryl group attached to the iodine. scripps.edu For instance, in unsymmetrical diaryliodonium salts, the more electron-deficient aryl group tends to migrate preferentially. scripps.edu The use of cyclic diaryliodonium salts represents an atom-economical approach, as the connection between the two carbon ligands prevents the formation of iodoarene waste. nih.gov

Differential Reactivity and Chemoselective Transformations

The structure of this compound presents two reactive sites: a benzylic bromide and an aryl iodide. This duality allows for differential reactivity and chemoselective transformations, where one site can be functionalized while the other remains intact.

Selective Functionalization of Benzylic Bromide versus Aryl Iodide

The selective functionalization of either the benzylic bromide or the aryl iodide in a molecule like this compound is dictated by the choice of reaction conditions, catalysts, and reagents. Generally, the carbon-iodine bond is weaker than the carbon-bromine bond, making the aryl iodide more susceptible to oxidative addition in many transition-metal-catalyzed cross-coupling reactions. mdpi.com Conversely, the benzylic bromide is highly susceptible to nucleophilic substitution (S_N2) reactions due to the stability of the resulting benzylic carbocation-like transition state.

In the context of palladium-catalyzed cross-coupling reactions, the oxidative addition step is crucial for selectivity. For polyhalogenated arenes containing different halogens, the order of reactivity is typically I > Br > Cl. nih.gov This inherent reactivity difference can be exploited to achieve selective coupling at the aryl iodide position. For instance, a dual catalytic system involving nickel and cobalt has been shown to selectively couple the aryl iodide in a bromo(iodo)arene, leaving the aryl bromide available for subsequent reactions. nih.gov

Conversely, the benzylic bromide can be targeted under conditions that favor nucleophilic attack or radical abstraction. For example, the benzylic C-H bond (and by extension, the C-Br bond) can be activated for arylation using metallaphotoredox catalysis. rsc.org In such systems, a bromine radical can be generated, which then abstracts a benzylic hydrogen to form a benzyl radical, leading to coupling at that position. rsc.org The selective carboxylation of benzylic C-H bonds can also be achieved using a hypervalent iodine(III)/inorganic bromide oxidation system, which proceeds through the generation of a bromo radical that selectively abstracts the benzylic hydrogen. beilstein-journals.org

The following table summarizes the general chemoselective preferences based on reaction type:

| Reaction Type | Preferred Reactive Site in this compound | Rationale |

| Palladium-catalyzed Cross-Coupling | Aryl Iodide | Lower C-I bond dissociation energy facilitates oxidative addition. mdpi.comnih.gov |

| S_N2 Nucleophilic Substitution | Benzylic Bromide | Good leaving group (Br⁻) and stable benzylic carbocation-like transition state. |

| Radical Abstraction/Coupling | Benzylic Position | Weaker benzylic C-H/C-Br bond compared to aryl C-H/C-I bond. rsc.orgbeilstein-journals.org |

Competitive Reaction Pathways in Polyhalogenated Systems

In polyhalogenated aromatic compounds, the site of reaction is determined by a combination of electronic and steric factors. nih.gov The mechanism of transition-metal-catalyzed cross-coupling reactions typically begins with the oxidative addition of the catalyst into a carbon-halogen bond. nih.gov The selectivity of this step often dictates the final product.

For polyhalogenated arenes with identical halogens, electronic effects are paramount. For example, in dichlorinated arenes, a Buchwald-Hartwig amination may proceed preferentially at the more electrophilic C-Cl bond. nih.gov In polyhalogenated five-membered heterocycles like thiophenes and pyrroles, oxidative addition generally occurs preferentially at the position alpha to the heteroatom. nih.gov

When different halogens are present, as in this compound, the competition is primarily between the C(sp²)-I and C(sp³)-Br bonds. The relative bond dissociation energies and the nature of the catalytic cycle are key determinants of selectivity. While aryl iodides are generally more reactive in oxidative addition, strong oxidants can sometimes favor reaction at the benzylic position. nih.gov Furthermore, the choice of catalyst and ligands can be tailored to favor one pathway over the other, enabling a high degree of control over the reaction outcome. researchgate.net The development of dual catalytic systems further enhances the ability to achieve selective one-pot, three-component cross-electrophile couplings in polyhalogenated systems. nih.gov

Stability and Decomposition Pathways of Substituted Benzyl Iodides

The stability of substituted benzyl halides is significantly influenced by the nature of both the halogen and the substituents on the aromatic ring. Benzyl iodides are generally less stable than their bromide and chloride counterparts. sciencemadness.org This is attributed to the fact that iodide is a better leaving group. researchgate.netresearchgate.net

Electron-donating groups on the benzene ring, such as methoxy (B1213986) groups, can further decrease the stability of benzyl halides. researchgate.netresearchgate.net The delocalization of lone pair electrons from the oxygen atom of the methoxy group into the aromatic ring increases the electron density, which facilitates the expulsion of the halide ion. researchgate.netresearchgate.net This effect is particularly pronounced when the methoxy group is at the ortho or para position relative to the benzylic carbon. researchgate.net Consequently, compounds like 4-methoxybenzyl iodide and 2,4-dimethoxybenzyl bromide are known to be unstable and can decompose rapidly, especially when prepared on a larger scale or exposed to light. researchgate.netresearchgate.net The decomposition often results in the formation of dark-colored slurries. researchgate.net

A primary decomposition pathway for benzyl iodides is the homolytic cleavage of the benzylic carbon-iodine bond. nih.gov Thermal decomposition of 2-iodobenzyl iodide, for instance, leads to the formation of the 2-iodobenzyl radical. nih.govacs.org The bond dissociation energy of the C-I bond in benzyl iodide is significantly lower than that of the C-I bond in phenyl iodide, making the benzylic bond more susceptible to cleavage. nih.gov

The following table presents data on the stability and decomposition of related substituted benzyl halides:

| Compound | Stability Observations | Decomposition Products/Pathways | Reference |

| 4-Methoxybenzyl Iodide | Unstable, especially in large scale; decomposes on purification and upon light exposure. Decomposes faster than the corresponding bromide. | Formation of resonance-stabilized intermediate via iodide expulsion. | researchgate.netresearchgate.net |

| 2,4-Dimethoxybenzyl Bromide | Unstable; decomposes rapidly during purification. | Formation of dark-colored slurry. | researchgate.netresearchgate.net |

| 3,4,5-Trimethoxybenzyl Bromide | Unstable; decomposes rapidly during purification. | Formation of dark-colored slurry. | researchgate.netresearchgate.net |

| 2-Iodobenzyl Iodide | Parent ion is stable only in a narrow energy range; readily undergoes fragmentation. | Thermal decomposition yields the 2-iodobenzyl radical via C-I bond cleavage. | nih.govacs.org |

| 3,4-Dimethoxybenzyl Bromide | More stable than 2,4-dimethoxy or 3,4,5-trimethoxy analogues; stable for up to two weeks before slow decomposition. | Decomposes to a black-colored slurry. | researchgate.netresearchgate.net |

This inherent instability necessitates careful handling and storage of compounds like this compound, typically in cool and dark conditions, and often requires their use in subsequent reaction steps shortly after preparation. researchgate.netresearchgate.net

Applications in Advanced Organic Transformations and Synthetic Chemistry

Cross-Coupling Methodologies

The presence of the iodoarene group makes 2-iodo-4-methoxybenzyl bromide an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation. nih.gov The benzyl (B1604629) bromide group offers a secondary site for subsequent transformations.

The carbon-iodine bond is significantly more reactive than carbon-bromine or carbon-chlorine bonds in the standard oxidative addition step of palladium-catalyzed cycles. wikipedia.org This reactivity hierarchy allows for selective coupling at the aryl iodide position while preserving the benzyl bromide for later functionalization.

Suzuki-Miyaura Reaction: This reaction couples aryl halides with boronic acids or esters. For this compound, a typical reaction would involve its coupling with an arylboronic acid to form a biphenyl (B1667301) structure. researchgate.netgre.ac.uk The reaction is generally tolerant of various functional groups, and the methoxy (B1213986) group on the ring can influence the electronic properties of the system. mdpi.com Conditions often involve a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base such as Na₂CO₃ or K₂CO₃ in a mixed solvent system. researchgate.netmdpi.com

Negishi Reaction: The Negishi reaction couples organic halides with organozinc reagents, offering a broad scope for forming C-C bonds between sp², sp³, and sp carbon atoms. wikipedia.orgresearchgate.net The reaction of this compound with an organozinc compound, catalyzed by a palladium or nickel complex, would selectively form a bond at the C-I position. wikipedia.orgrsc.org This method is valued for its high functional group tolerance and chemoselectivity. researchgate.net

Sonogashira Reaction: This coupling involves a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org The reaction of this compound with an alkyne would yield a 2-alkynyl-4-methoxybenzyl bromide derivative. rsc.org This transformation is fundamental for synthesizing aryl alkynes, which are precursors to many complex molecules and heterocycles. rsc.orgresearchgate.net The reaction typically proceeds under mild, often amine-based, conditions. organic-chemistry.org

Heck Reaction: The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. nih.govd-nb.info The aryl iodide of this compound would be the reactive site, coupling with an alkene like methyl acrylate (B77674) or styrene (B11656) to introduce a vinyl group. nih.govresearchgate.net The benzyl bromide moiety can also participate in Heck-type reactions, but the higher reactivity of the aryl iodide generally ensures selectivity under standard conditions. d-nb.info

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Iodides

| Reaction | Catalyst/Precatalyst | Ligand (if separate) | Base | Solvent | Typical Temp. (°C) | Ref. |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, XPhos | K₂CO₃, Cs₂CO₃ | Toluene (B28343), Dioxane, H₂O | 80-110 | researchgate.netmdpi.com |

| Negishi | Pd(PPh₃)₄, Ni(acac)₂ | PPh₃, dppe | (None required) | THF, DMF | 25-80 | wikipedia.orgnih.gov |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | PPh₃ | Et₃N, Piperidine | THF, DMF | 25-100 | organic-chemistry.orgrsc.org |

| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N, NaOAc | DMF, Acetonitrile | 80-140 | researchgate.netfrontiersin.org |

In a molecule like this compound, two distinct electrophilic sites exist: the sp²-hybridized carbon of the aryl iodide and the sp³-hybridized carbon of the benzyl bromide. The selective reaction at one site over the other is a key strategic consideration.

Standard palladium-catalyzed cross-coupling reactions (Suzuki, Negishi, Sonogashira, Heck) overwhelmingly favor reaction at the aryl iodide C-I bond due to the lower bond dissociation energy and greater ease of oxidative addition compared to the benzylic C-Br bond under these conditions. rsc.org This inherent preference allows for a modular synthetic approach:

Initial C-C Coupling: Perform a Pd-catalyzed cross-coupling at the C-I position.

Subsequent Substitution: Utilize the remaining benzyl bromide for a subsequent Sₙ2 reaction with a nucleophile (e.g., amines, thiols, cyanides) to build further complexity.

Conversely, conditions can be chosen to favor reaction at the benzylic position. For instance, classic Sₙ2 reactions with soft nucleophiles under non-coupling conditions will target the benzyl bromide. Furthermore, certain coupling reactions, like zinc-catalyzed Suzuki-Miyaura couplings, have been shown to couple benzyl halides. aablocks.com The choice of catalyst, solvent, and temperature can thus be used to direct the reaction to the desired site, enabling the synthesis of diverse molecular architectures from a single precursor. researchgate.net

Recent advancements in organic synthesis have focused on developing transition-metal-free reactions to promote sustainability. acs.orgscispace.com Aryl iodides are key precursors in these transformations, often proceeding through hypervalent iodine intermediates. nih.govresearchgate.net

The primary strategy involves the oxidative activation of the iodoarene. acs.org For this compound, this would entail its oxidation to a diaryliodonium salt. nih.govpdx.edu These salts are powerful arylating agents capable of transferring the 2-bromoethyl-5-methoxyphenyl group to a wide range of carbon and heteroatom nucleophiles (e.g., phenols, amines, amides) without a metal catalyst. nih.govpdx.edu The reactions typically involve ligand exchange and reductive elimination from the iodine(III) center. nih.gov

This metal-free approach offers an alternative to traditional cross-coupling, avoiding potential metal contamination in the final products, which is particularly important in medicinal chemistry and materials science. scispace.com

Regioselective Coupling Strategies in Polyhalogenated Aromatic Systems

Annulation and Cyclization Reactions

The dual reactivity of this compound makes it an ideal substrate for designing annulation and cyclization reactions to build complex heterocyclic frameworks.

Intramolecular reactions are powerful tools for constructing cyclic systems efficiently. A derivative of this compound can be designed to undergo intramolecular cyclization. For example, by first reacting the benzyl bromide moiety with a suitable nucleophile containing an alkene or alkyne, a precursor for an intramolecular Heck or Sonogashira-type cyclization can be formed. d-nb.info

For instance, reaction with an allylamine (B125299) could install a tethered alkene. Subsequent intramolecular Heck cyclization, catalyzed by palladium, would then proceed via oxidative addition at the C-I bond, followed by migratory insertion of the alkene and β-hydride elimination to form a nitrogen-containing heterocycle. acs.org The regioselectivity of the cyclization (e.g., exo vs. endo) can often be controlled by the reaction conditions and the length of the tether. mdpi.com

Table 2: Potential Intramolecular Cyclization Strategies

| Cyclization Type | Precursor Synthesis Step | Key Intermediate | Resulting Structure |

|---|---|---|---|

| Intramolecular Heck | Sₙ2 reaction at C-Br with an allylic amine/alcohol | Benzylpalladium species | Dihydroisoquinoline/Phthalan derivatives |

| Intramolecular Sonogashira | Sₙ2 reaction at C-Br with a propargyl amine | Arylpalladium acetylide | Indole (B1671886)/Benzofuran (B130515) derivatives after further steps |

| Radical Cyclization | Reaction at C-Br with a radical precursor | Aryl radical | Various heterocyclic systems pitt.edu |

| Anionic Cyclization | Lithiation at C-I followed by attack on an internal electrophile | Aryllithium species | Fused ring systems pitt.edu |

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient route to molecular complexity. e-bookshelf.de this compound is well-suited for initiating such cascades. scholaris.ca

A plausible domino sequence could begin with a palladium-catalyzed intermolecular coupling at the aryl iodide position, immediately followed by an intramolecular cyclization involving the benzyl bromide group. rsc.org For example, a Sonogashira coupling with a terminal alkyne bearing a nucleophilic group (e.g., a hydroxyl or amino group) would form an intermediate that could subsequently undergo an intramolecular Sₙ2 cyclization to form a benzofuran or indole derivative in one pot. rsc.org

Intramolecular Cyclization Pathways Utilizing Aryl Halides

Use as a Precursor for Protecting Group Strategies

The 4-methoxybenzyl (PMB) group is a well-established protecting group for alcohols and other functional groups in multi-step organic synthesis. nih.govtcichemicals.com The introduction of an ortho-iodo substituent on the PMB scaffold, as in this compound, retains the core functionalities of the PMB protecting group while offering an additional site for synthetic modification.

The formation of a 2-iodo-4-methoxybenzyl ether involves the reaction of an alcohol with this compound. This transformation is typically achieved under basic conditions, akin to the Williamson ether synthesis, where an alkoxide, generated by treating the alcohol with a base like sodium hydride (NaH), acts as a nucleophile. organic-chemistry.orgthieme-connect.de Alternatively, for substrates sensitive to basic conditions, methods using an imidate derivative, such as 4-methoxybenzyl trichloroacetimidate, under acidic catalysis can be employed. thieme-connect.deharvard.edu

The cleavage of p-methoxybenzyl (PMB) ethers is a key step in deprotection, and several methods are available, offering orthogonality to other protecting groups. harvard.edu A significant advantage of the PMB group is its susceptibility to oxidative cleavage, often using 2,3-dichloro-5,6-dicyanobenzo-1,4-quinone (DDQ). harvard.eduresearchgate.net This method is generally selective and leaves other groups, such as standard benzyl (Bn) and silyl (B83357) ethers, intact under controlled conditions. thieme-connect.deharvard.edu Other cleavage conditions include the use of strong acids or catalytic hydrogenation; however, hydrogenation may also reduce the aryl iodide functionality. organic-chemistry.org

| Transformation | Reagents and Conditions | Key Features | Citations |

| Formation (Protection) | Alcohol, NaH, this compound in THF/DMF | Standard Williamson ether synthesis; suitable for base-stable substrates. | organic-chemistry.orgthieme-connect.de |

| Cleavage (Deprotection) - Oxidative | DDQ, CH₂Cl₂, H₂O | Mild, neutral conditions; selective over benzyl and silyl ethers. | harvard.eduresearchgate.net |

| Cleavage (Deprotection) - Acidic | Trifluoroacetic acid (TFA), CH₂Cl₂ | Harsher conditions; less common but effective. | nih.gov |

| Cleavage (Deprotection) - Reductive | H₂, Pd/C | Effective but may also reduce the C-I bond. | organic-chemistry.org |

| Cleavage (Deprotection) - Lewis Acid | MgBr₂·OEt₂, Me₂S | Mild and chemoselective; tolerates various other functional groups. | researchgate.net |

Electrochemical methods offer a green and efficient alternative for the deprotection of PMB groups, avoiding the need for stoichiometric chemical oxidants. nih.gov Research has demonstrated the successful anodic deprotection of the 4-methoxybenzyl (PMB) group from nitrogen-containing compounds in a flow electrosynthesis setup. soton.ac.uk

In a specific study involving the closely related substrate 2-iodo-N-(4-methoxybenzyl)benzamide, selective removal of the PMB group was achieved through electrolysis in a divided cell. thieme-connect.desoton.ac.uk Using a reticulated vitreous carbon (RVC) anode and a stainless-steel cathode, the electrolysis proceeded efficiently in a methanol (B129727) solution containing Et₄NBF₄ as the electrolyte. thieme-connect.desoton.ac.uk This process yielded the deprotected product, 2-iodobenzamide, in high yield (89%) with excellent current efficiency (81%). soton.ac.uk The anolyte becomes acidic during the reaction, which facilitates the in-situ cleavage of the intermediate. soton.ac.uk This electrochemical approach highlights a sustainable and highly efficient method for cleaving the methoxybenzyl group from complex molecules.

| Parameter | Value / Description | Citations |

| Substrate | 2-iodo-N-(4-methoxybenzyl)benzamide (2.50 mmol) | thieme-connect.desoton.ac.uk |

| Reactor Type | Divided electrochemical flow cell | thieme-connect.desoton.ac.uk |

| Anode | Reticulated Vitreous Carbon (RVC) | thieme-connect.desoton.ac.uk |

| Cathode | Stainless Steel | thieme-connect.de |

| Electrolyte | Et₄NBF₄ (1.25 mmol) in MeOH (25 mL) | thieme-connect.desoton.ac.uk |

| Current | 160 mA | thieme-connect.desoton.ac.uk |

| Flow Rate | 36 mL·min⁻¹ | thieme-connect.de |

| Electrolysis Time | 55 minutes (2.2 F) | thieme-connect.desoton.ac.uk |

| Isolated Yield | 89% (of 2-iodobenzamide) | soton.ac.uk |

| Current Efficiency | 81% | soton.ac.uk |

Formation and Cleavage of Methoxybenzyl Ethers

Incorporation into Complex Molecular Scaffolds

The dual reactivity of this compound makes it a valuable building block for synthesizing complex molecular architectures. The benzyl bromide allows for attachment to various molecular backbones, while the iodo-aryl group provides a site for subsequent carbon-carbon or carbon-heteroatom bond formation.

Spirocyclic systems, which contain a central atom shared by two rings, are important structural motifs in natural products and medicinal chemistry. thieme-connect.demdpi.com While direct synthesis of spiro-compounds using this compound is not extensively documented, its functional handles are well-suited for strategies aimed at such targets. For example, the benzyl bromide moiety can be used to alkylate a pro-spirocyclic precursor. The incorporated iodo-aryl group can then undergo a transition metal-catalyzed intramolecular cyclization, such as a Heck or Suzuki coupling, to form the second ring and establish the spiro-center.

Synthetic methods for spirocyclic β-lactams have been shown to be compatible with a variety of aryl substituents, including halogens and methoxy groups, indicating the potential for incorporating structures derived from this compound. thieme-connect.de Furthermore, the PMB group itself has been utilized in the synthesis of spiro-hydantoin nucleosides, where its removal is a key step. mdpi.com

| Spirocyclic Target | Potential Synthetic Role of this compound | Relevant Synthetic Methods | Citations |

| Spiro-oxindoles | Alkylation of an oxindole (B195798) precursor, followed by intramolecular C-H arylation or Heck reaction. | Pd-Catalyzed C-H Arylation, Rh-catalyzed dual C-H activation. | rsc.org |

| Spiro-β-lactams | Attachment to a nitrogen-containing propiolamide, followed by intramolecular annulation. | Metal-assisted lactamization, Staudinger cycloaddition. | thieme-connect.de |

| Spiro-hydantoins | Use as a protecting group for a hydroxyl moiety during the construction of the spiro-hydantoin core. | Deprotection using ceric ammonium (B1175870) nitrate (B79036) (CAN). | mdpi.com |

The functionalization of nitrogen-containing heterocycles is a central theme in medicinal chemistry, as these motifs are present in a vast number of pharmaceutical agents. mountainscholar.org

Benzofurans: The synthesis of 2-substituted benzofurans can be achieved through various transition-metal-catalyzed methods. researchgate.netresearchgate.net A relevant study demonstrated the synthesis of 2-(3-iodo-4-methoxybenzyl)benzofuran in 88% yield. kyoto-u.ac.jp This was accomplished via the electrochemical oxidation of 3-iodo-4-methoxytoluene (B1295452) in the presence of benzofuran. kyoto-u.ac.jp The study noted that a direct reaction between 4-methoxybenzyl bromide and benzofuran was unsuccessful, highlighting the efficacy of the electro-oxidative approach for this specific C-H/C-H cross-coupling. kyoto-u.ac.jp This demonstrates a viable route to incorporate the iodo-methoxybenzyl scaffold into benzofuran systems.

Pyridines: Pyridine (B92270) rings can be functionalized using organometallic reagents. The synthesis of 2-(4-methoxybenzyl)pyridine has been accomplished by reacting a zincated pyridine derivative (prepared from 2-methylpyridine) with 4-methoxybenzyl chloride in the presence of a palladium catalyst. d-nb.info This methodology can be directly extended to this compound. The resulting product, a pyridine substituted with the 2-iodo-4-methoxybenzyl group, would be a valuable intermediate. The iodine atom remains available for further diversification through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the creation of a library of complex, substituted pyridines. acs.org

| Heterocycle | Synthetic Approach | Example Product | Key Findings / Potential | Citations |

| Benzofuran | Electrochemical C-H/C-H cross-coupling of a toluene derivative with benzofuran. | 2-(3-iodo-4-methoxybenzyl)benzofuran | Achieved in 88% yield; superior to using the corresponding benzyl bromide directly. | kyoto-u.ac.jp |

| Pyridine | Palladium-catalyzed cross-coupling of a zincated pyridine with a benzyl halide. | 2-(2-iodo-4-methoxybenzyl)pyridine | Standard method for benzylation. The iodo-substituent is retained for further functionalization. | d-nb.info |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Intermediates

DFT calculations have been instrumental in elucidating the mechanisms of reactions involving benzyl (B1604629) bromides and iodoarenes. For instance, in Ni(0)-catalyzed reactions, DFT has been used to validate proposed mechanisms. The initial step of these reactions often involves the oxidative addition of the C-Br bond to the metal center. Computational studies on related systems have shown that this oxidative addition has a calculated free-energy barrier, which is a key parameter in determining the reaction's feasibility. acs.org For example, in a Ni(0)-catalyzed reductive-Heck reaction involving a derivative of 2-bromo-4-methoxybenzyl bromide, the calculated free-energy barrier for the oxidative addition of the C-Br bond was determined to be 16.56 kcal/mol. acs.org

Furthermore, DFT studies on the homologation of electron-rich benzyl bromides, such as 4-methoxybenzyl bromide, have provided detailed energy profiles for the entire reaction pathway. These calculations can identify and characterize various intermediates and transition states. For example, the reaction of 4-methoxybenzyl bromide with a diazo compound in the presence of a Lewis acid like SnBr₄ was computationally modeled. The Gibbs energy profile revealed the formation of key intermediates, including a phenonium ion, which is crucial for understanding the reaction's progression. nih.gov The calculations showed that the formation of this bridged phenonium ion is a critical step that dictates the subsequent reaction steps. nih.gov

DFT calculations also support the mechanistic understanding of reactions involving iodoarenes, where the iodine substituent can participate in radical cyclization reactions. The generation of an aryl radical through a single-electron transfer (SET) process is often a key step, and DFT can model the energetics of this process and the subsequent cyclization to form various products. nih.gov

Prediction and Rationalization of Regioselectivity and Stereoselectivity

Computational models are highly effective in predicting and explaining the regioselectivity and stereoselectivity of reactions involving 2-iodo-4-methoxybenzyl bromide and its analogs.

Regioselectivity: In reactions where multiple sites are available for a chemical transformation, DFT can predict the most likely outcome. For instance, in the homologation of 4-methoxybenzyl bromide, the regioselectivity of the bromide's attack on the phenonium ion intermediate determines the final product structure. DFT calculations have shown that the attack at the benzylic position is energetically favored over the attack at the other carbon of the bridged ion, thus explaining the observed high regioselectivity (>20:1 in many cases). nih.gov The regioselectivity in the deprotonation of N-arylated pyrroles and indoles bearing a 4-methoxyphenyl (B3050149) group has also been rationalized by computing the C-H acidities using DFT, which successfully predicted that deprotonation occurs ortho to the methoxy (B1213986) group. beilstein-journals.org

Stereoselectivity: The stereochemical outcome of reactions, particularly those involving nucleophilic substitution, can be predicted. For Sₙ2 reactions, which are typical for benzyl bromides, a backside attack by the nucleophile is generally favored, leading to an inversion of configuration at the chiral center, if one were present. uou.ac.in In more complex reactions, such as the stereoselective alkylation of tartrate derivatives with 4-methoxybenzyl bromide, the preferential formation of one diastereomer can be rationalized by analyzing the transition state energies. researchgate.net DFT calculations on bifunctional phosphoric acid catalyzed reactions of imines have also been used to create models that can predict the stereochemical outcome with high accuracy. acs.org These models consider the various possible transition states and their relative energies to determine the favored stereoisomer. acs.org

Analysis of Electronic Structure and its Influence on Reactivity

The electronic structure of this compound, specifically the interplay between the electron-donating methoxy group, the electron-withdrawing but polarizable iodine atom, and the benzylic bromide, dictates its reactivity.

The methoxy group at the para position is electron-donating through resonance, which increases the electron density of the aromatic ring. This electronic enrichment makes the benzylic carbon more susceptible to the formation of a carbocation-like transition state in nucleophilic substitution reactions. This stabilization of positive charge in the transition state can accelerate Sₙ1-type pathways. wikipedia.org

The iodine atom at the ortho position has a dual electronic effect. It is electron-withdrawing through its inductive effect, but it is also highly polarizable. The C-I bond is weaker than C-Br or C-Cl bonds, making it a good leaving group in its own right and a site for oxidative addition in metal-catalyzed cross-coupling reactions. Computational methods like Natural Bond Orbital (NBO) analysis can quantify these electronic effects, revealing how the electron-withdrawing nature of the iodine enhances the electrophilicity of the adjacent carbon, making it susceptible to oxidative addition in palladium-catalyzed reactions.

DFT calculations on substituted aryl halides have systematically investigated the influence of substituents on reactivity. These studies have shown that electron-withdrawing groups, particularly at the ortho position, can lower the activation barriers for nucleophilic aromatic amination reactions. acs.org While this applies to the aryl ring itself, the electronic perturbations also influence the reactivity of the benzylic position.

Elucidation of Transition State Structures and Energetics in Nucleophilic Substitutions

DFT calculations provide detailed three-dimensional structures and energies of transition states in nucleophilic substitution reactions of this compound. In a typical Sₙ2 reaction, the transition state features a pentacoordinate carbon atom where the bond to the incoming nucleophile is forming simultaneously as the bond to the leaving group (bromide) is breaking. uou.ac.in The geometry is trigonal bipyramidal, with the nucleophile and the leaving group in the apical positions. uou.ac.in

For reactions that may proceed through an Sₙ1-like mechanism, which is plausible for benzylic systems stabilized by an electron-donating group like methoxy, DFT can model the formation of the benzylic carbocation intermediate. The transition state leading to this intermediate would resemble the carbocation itself, with a significant elongation of the C-Br bond.

In more complex scenarios, such as the homologation of 4-methoxybenzyl bromide, DFT calculations have identified and characterized multiple transition states along the reaction coordinate. nih.gov For example, the transition state for the key phenonium ion opening by the bromide anion was located, and its energy was calculated to be significantly lower than alternative pathways, thus confirming its role in determining the reaction's regioselectivity. nih.govresearchgate.net The computed Gibbs energy profile for a related reaction is presented in the table below.

| Species | Description | Relative Gibbs Energy (kcal/mol) |

|---|---|---|

| Reactants | Benzyl bromide derivative + Diazo compound | 0.0 |

| TS-I | Transition state for diazo addition | +18.5 |

| Int-IV | Phenonium ion intermediate | -32.3 |

| TS-V-A | Transition state for favored phenonium opening | -15.9 |

| Products | Homologated bromide | -48.7 |

This data is for a related homologation reaction of a 4-methoxybenzyl bromide derivative and is illustrative of the type of information obtained from DFT calculations. The energies are computed at the ωB97X-D/def2-QZVPP//ωB97X-D/6–31+G(d,p) level of theory. researchgate.net

These computational studies of transition state structures and their corresponding energies are crucial for a deep understanding of why certain reaction pathways are favored over others, providing a predictive framework for the reactivity of this compound.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Green Synthetic Routes for Halogenated Aromatics

The synthesis of halogenated aromatic compounds, including precursors to 2-iodo-4-methoxybenzyl bromide, traditionally relies on methods that are often environmentally taxing. Future research is increasingly directed towards developing more sustainable and "green" synthetic protocols.

Photochemical and Electrochemical Halogenation: A promising green approach involves the use of photochemical methods for benzylic bromination. These reactions can be initiated by visible light, which provides the energy to cleave the Br-Br bond, thus avoiding the need for chemical radical initiators. colab.ws Research into continuous flow photochemical reactors demonstrates high efficiency and throughput, significantly reducing the process mass intensity (PMI) by enabling solvent-free conditions and recycling of reagents like HBr. rsc.orgrsc.org Applying such a flow system to the benzylic bromination of 2-iodo-4-methoxytoluene could offer a sustainable route to this compound.

Alternative Brominating and Iodinating Agents: The development of safer and more environmentally benign halogenating agents is a key research area. Reagents like tribromoisocyanuric acid (TBICA) are considered greener alternatives as they can transfer three bromine atoms per molecule and can be effective without catalysts or light irradiation, often using more environmentally friendly solvents like ethyl acetate. researchgate.net For iodination, methods using hydrogen peroxide as a clean oxidant in conjunction with hydrohalic acids or ammonium (B1175870) halides are being explored. rsc.orgcdnsciencepub.com These systems, sometimes enhanced by microwave irradiation, offer an environmentally benign pathway to halogenated arenes and heterocycles. rsc.org

| Method | Reagent System | Advantages | Potential Application |

| Photochemical Bromination | NaBrO₃/HBr in flow reactor | High throughput, solvent-free potential, reagent recycling. rsc.orgrsc.org | Synthesis of this compound from 2-iodo-4-methoxytoluene. |

| Green Bromination | Tribromoisocyanuric acid (TBICA) | No catalyst or light needed, high atom economy. researchgate.net | Benzylic bromination step. |

| Oxidative Iodination | H₂O₂ / NH₄I / Acetic Acid | Green oxidant (water byproduct), comparable yields to traditional methods. cdnsciencepub.com | Iodination of 4-methoxytoluene. |

| Microwave-Assisted Halogenation | H₂O₂ / Hydrohalic Acids | Rapid, efficient heating. rsc.org | Synthesis of halogenated precursors. |

Exploration of Novel Catalytic Systems for Chemoselective Transformations

The presence of two different carbon-halogen bonds (C-I and C-Br) in this compound presents a prime opportunity for chemoselective transformations. The development of novel catalytic systems that can distinguish between these sites is crucial for its use as a versatile building block.

Earth-Abundant Metal Catalysis: While palladium has been the workhorse for cross-coupling reactions, there is a significant push towards using more earth-abundant and cost-effective 3d metals like iron, cobalt, and nickel. mdpi.comchinesechemsoc.org Iron-catalyzed cross-coupling reactions have shown promise in the chemoselective functionalization of dihaloaromatics with Grignard reagents, where selectivity can be controlled by factors like the solvent and the nature of the nucleophile. researchgate.net Similarly, cobalt-catalyzed systems have demonstrated the ability to selectively alkylate pyridine (B92270) rings over aryl bromides, showcasing a reversal of selectivity compared to some nickel catalysts. nih.gov Applying these iron or cobalt systems to this compound could allow for selective coupling at either the aryl iodide or the benzyl (B1604629) bromide position.

Dual Catalytic Systems: A particularly exciting frontier is the use of dual catalytic systems, such as combining a nickel catalyst with a photoredox catalyst. acs.org This approach has been used for the "haloselective" cross-coupling of arenes bearing both iodine and bromine, selectively activating the C-I bond. acs.org Another dual catalytic system, combining nickel and cobalt catalysts, has been used for the sequential cross-electrophile coupling of bromo(iodo)arenes with two different alkyl halides in a one-pot process. nih.gov Such a strategy could be employed with this compound to first couple a nucleophile at the aryl iodide position, followed by a second, different coupling at the benzyl bromide site, enabling the rapid construction of complex molecules. nih.gov

| Catalyst System | Reaction Type | Selectivity Principle | Potential Application for this compound |

| Iron-based | Cross-coupling | Controlled by solvent and nucleophile. researchgate.net | Selective reaction at either the C-I or C-Br bond. |

| Cobalt-based | Alkylation | Inherent catalyst preference for specific C-X bonds. nih.gov | Site-selective alkylation. |

| Ni/Photoredox | Haloselective cross-coupling | Selective activation of the more reactive C-I bond. acs.org | Functionalization at the aryl iodide position. |

| Ni/Co Dual Catalysis | Sequential cross-electrophile coupling | Sequential reaction at C-I then C-Br sites. nih.gov | One-pot synthesis of di-functionalized products. |

Advanced Spectroscopic and In Situ Monitoring for Mechanistic Insights

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing protocols and discovering new transformations. Advanced spectroscopic techniques and in-situ monitoring provide powerful tools for these investigations.

Real-Time NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for mechanistic studies, as it allows for the non-destructive, quantitative analysis of reaction mixtures in real time. researchgate.neted.ac.uk Flow NMR setups, such as the InsightMR, allow for online monitoring of reactions under realistic conditions, providing accurate kinetic data and helping to identify transient intermediates. bruker.com Ultrafast 2D NMR (UF-NMR) techniques can acquire a complete 2D spectrum in a single scan, making it possible to track even fast reactions. researchgate.net Studying the sequential cross-coupling reactions of this compound using these in-situ NMR methods could provide precise information on reaction rates, catalyst speciation, and the formation of intermediates, leading to a more rational optimization of reaction conditions. acs.orgrsc.org

Combined Spectroscopic Methods: For complex systems, especially those involving light or electricity, combining multiple spectroscopic techniques offers a more complete picture. A setup combining in-situ NMR and UV/Vis spectroscopy with illumination can simultaneously detect and quantify both diamagnetic and paramagnetic species, which is invaluable for studying photocatalytic processes. nih.gov For electrochemically driven reactions, in-situ solution electrochemical NMR can identify and quantify species generated at an electrode surface. rsc.org Other methods like time-resolved infrared (TRIR) spectroscopy and mass spectrometry-based monitoring also provide complementary data on reaction kinetics and intermediates. numberanalytics.comacs.org

Exploitation of Orthogonal Reactivity for Multicomponent Reactions

The concept of orthogonal reactivity—where different functional groups in a molecule react selectively under specific conditions—is key to advanced synthetic design. acs.orgnih.gov this compound is an ideal substrate for exploiting this principle in multicomponent reactions (MCRs), where multiple bonds are formed in a single operation.

Sequential One-Pot Reactions: The significant difference in reactivity between the aryl iodide and the benzyl bromide moieties allows for their sequential, selective functionalization in a one-pot process. The aryl iodide can readily participate in palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira couplings, while the benzyl bromide remains intact. mdpi.com Subsequently, the benzyl bromide can be used as an electrophile for nucleophilic substitution or another cross-coupling reaction. This one-pot, sequential approach streamlines synthesis, reduces waste from purification steps, and allows for the rapid generation of molecular complexity from a single, versatile starting material. mdpi.comuwindsor.ca

Union of Multicomponent Reactions: A more advanced strategy is the "union of MCRs," where the product of a first MCR serves as a substrate for a second, different MCR in the same pot. rug.nlrsc.org One could envision a scenario where this compound is first used in a Suzuki coupling to introduce a new functional group (e.g., an aldehyde). This new intermediate, still containing the benzyl bromide, could then participate in a subsequent MCR, such as a Passerini or Ugi reaction, without the need for isolation. rug.nl This approach, which relies on the orthogonal reactivity of the functional groups, represents a highly efficient method for constructing complex, scaffold-diverse molecules. beilstein-journals.org

Q & A

Q. What are common synthetic routes for 2-iodo-4-methoxybenzyl bromide in academic research?

The synthesis typically involves multi-step protocols, including halogenation and protecting group strategies. For example, bromination of 4-methoxybenzyl derivatives can be achieved using reagents like N-bromosuccinimide (NBS) in acetonitrile, followed by iodination at the ortho position. A related synthesis () demonstrates the use of acetyl and benzyl groups to protect hydroxyl functionalities during bromination, ensuring regioselectivity. Reaction conditions often involve room temperature stirring in acetone or similar solvents, with purification via recrystallization (e.g., ethanol) yielding >95% purity .

Q. What safety precautions are necessary when handling this compound?

- PPE : Impervious gloves (nitrile), safety goggles, and lab coats are mandatory due to its lachrymatory and corrosive properties .

- Engineering Controls : Use fume hoods and closed systems to minimize inhalation exposure.

- First Aid : For skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Incompatibilities : Avoid oxidizing agents (e.g., peroxides) to prevent hazardous decomposition into CO, HBr, or brominated byproducts .

Q. How can researchers characterize the purity of this compound?

- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while gas chromatography (GC) with flame ionization detection confirms >98% purity .

- Spectroscopy : H/C NMR and IR validate structural integrity (e.g., characteristic C-Br stretching at ~550 cm).

- Physical Properties : Melting point analysis (e.g., comparing observed vs. literature values) and refractive index measurements (e.g., ~1.575 for analogs) provide additional validation .

Advanced Research Questions

Q. What strategies optimize the bromination step in synthesizing this compound to minimize side products?

- Reagent Selection : NBS in acetonitrile selectively brominates the benzylic position without over-halogenation, as demonstrated in analogous syntheses .

- Reaction Monitoring : Real-time TLC (hexane:ethyl acetate, 4:1) identifies intermediates and halts the reaction before di-bromination occurs.

- Temperature Control : Maintaining temperatures below 40°C prevents thermal decomposition, improving yields to >90% .

Q. How can conflicting data on the solubility and stability of this compound be resolved?

- Solubility Testing : Systematically test solvents (e.g., methanol, ether, glacial acetic acid) under controlled conditions. reports high solubility in polar aprotic solvents, while instability in water necessitates anhydrous handling .

- Stability Studies : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis to identify degradation pathways (e.g., hydrolysis to 4-methoxybenzyl alcohol) .

Q. What role do protecting groups play in the multi-step synthesis of derivatives using this compound?

Protecting groups like acetyl or benzyl () prevent unwanted side reactions during halogenation. For example:

- Step 1 : Acetylation of 4-methoxyphenol shields the hydroxyl group.

- Step 2 : NBS bromination at the ortho position proceeds without interference.

- Step 3 : Hydrolysis and benzyl reprotection enable further functionalization (e.g., Suzuki coupling) .

Methodological Notes

- Synthesis Scaling : Lab-scale reactions (1–10 mmol) ensure reproducibility; avoid exothermic conditions during iodination.

- Analytical Cross-Validation : Combine GC, NMR, and elemental analysis to resolve discrepancies in purity reports.

- Environmental Controls : Dispose of bromide waste via neutralization with NaHCO before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.